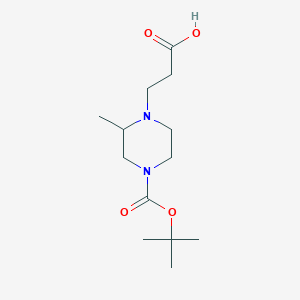
3-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a piperazine ring. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)propanoic acid typically involves the protection of the piperazine nitrogen with a Boc group. This can be achieved by reacting piperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The resulting Boc-protected piperazine is then reacted with 3-bromopropanoic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization of the piperazine ring.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the piperazine ring and the propanoic acid moiety.
Coupling Reactions: It can be used in coupling reactions, such as amide bond formation, which are essential in peptide synthesis.
Common Reagents and Conditions
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, removal of the Boc group yields the free amine, which can then be further functionalized to form various derivatives.
Applications De Recherche Scientifique
3-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)propanoic acid involves its ability to act as a protecting group for amines, thereby preventing unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for controlled functionalization of the molecule. This selective protection and deprotection mechanism is crucial in peptide synthesis and other complex organic syntheses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propanoic acid
- 3-(4-(Tert-butoxycarbonyl)phenyl)propanoic acid
- 3-(4-(Tert-butoxycarbonyl)amino)propanoic acid
Uniqueness
3-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)propanoic acid is unique due to the presence of the methyl group on the piperazine ring, which can influence its reactivity and steric properties. This makes it a valuable intermediate in the synthesis of specific pharmaceutical compounds where such structural features are required .
Propriétés
Numéro CAS |
1060813-93-5 |
|---|---|
Formule moléculaire |
C13H24N2O4 |
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
3-[2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C13H24N2O4/c1-10-9-15(12(18)19-13(2,3)4)8-7-14(10)6-5-11(16)17/h10H,5-9H2,1-4H3,(H,16,17) |
Clé InChI |
WTDJNKSAVVRASP-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCN1CCC(=O)O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl4-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13533851.png)


![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonamide](/img/structure/B13533862.png)






![5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13533889.png)


